3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Description
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4,6,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQJHDXGDROYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired compound .
Industrial Production Methods
Industrial production methods for 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 7-position undergoes oxidation to form ketone derivatives. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Product | Key Features |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, aqueous medium | 7-Oxo-pyrroloimidazole derivative | Mild conditions, high selectivity |
| Potassium permanganate (KMnO₄) | Acidic or neutral conditions | 7-Oxo derivative with ring preservation | Forms stable oxo products |
Oxidation preserves the fused pyrroloimidazole structure while introducing a carbonyl group, enhancing electrophilicity for downstream reactions.
Reduction Reactions
The hydroxyl group can be reduced to a secondary alcohol or further deoxygenated:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C | Dihydro-pyrroloimidazole derivative | Selective reduction of carbonyl groups |
| Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | Fully saturated pyrrolidine-imidazole | Over-reduction observed under harsh conditions |
Reduction pathways are critical for modulating the compound’s hydrogen-bonding capacity and solubility.
Alkylation and Acylation
The hydroxyl group participates in nucleophilic substitutions:
Alkylation
Acylation
| Acylating Agent | Catalyst | Product | Application |
|---|---|---|---|
| Acetyl chloride (CH₃COCl) | Pyridine, 0°C | 7-Acetoxy-pyrroloimidazole | Protects hydroxyl group |
| Benzoyl chloride (C₆H₅COCl) | DMAP, CH₂Cl₂ | 7-Benzoyloxy derivative | Enhances lipophilicity |
Cycloaddition Reactions
The conjugated double bonds in the pyrroloimidazole core enable Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Hexacyclic adduct | Endo preference observed |
| Tetracyanoethylene (TCNE) | CH₃CN, 25°C | Electron-deficient polycyclic system | Enhanced electrophilicity |
These reactions expand the compound’s utility in synthesizing complex polyheterocycles.
Formation of Quaternary Salts
Reaction with alkylating agents produces quaternary ammonium salts, pivotal for bioactive derivatives:
| Reaction Conditions | Alkylating Agent | Product Structure | Biological Relevance |
|---|---|---|---|
| Ethyl acetate, reflux | Methyl triflate (CF₃SO₃CH₃) | N-Methylated pyrroloimidazolium salt | Antimicrobial activity |
Quaternary salts exhibit enhanced water solubility and ionic character, facilitating interactions with biological targets.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including K562 and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for cancer treatment strategies .
b. Antimicrobial Properties
Pyrrolo[1,2-a]imidazole derivatives have shown promising antimicrobial activity against a range of pathogens. In particular, compounds have been tested against Gram-positive and Gram-negative bacteria, with results indicating effective inhibition of bacterial growth. The evaluation typically involves measuring the zone of inhibition and minimum inhibitory concentrations (MICs) against standard bacterial strains .
c. Antiviral Potential
Recent studies have explored the antiviral properties of pyrrolo[1,2-a]imidazole derivatives. These compounds have been synthesized and evaluated for their activity against various viruses, showing potential as antiviral agents. The mechanisms may involve interference with viral replication processes or enhancement of host immune responses .
Material Science
a. Organic Electronics
The unique electronic properties of pyrrolo[1,2-a]imidazole compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into optimizing their conductivity and stability under operational conditions is ongoing .
b. Catalysis
3-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol has also been investigated for its catalytic properties in organic synthesis reactions. Its ability to facilitate reactions under mild conditions has been noted, particularly in the synthesis of complex organic molecules where traditional catalysts may fail or require harsh conditions .
Synthesis and Functionalization
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves multi-step synthetic routes that allow for functionalization at various positions on the pyrrolo-imidazole framework. This flexibility in synthesis enables the development of a library of derivatives with tailored biological activities and physicochemical properties.
Case Study 1: Anticancer Activity Evaluation
A study conducted by Šaˇ ckus et al. focused on synthesizing a series of pyrrolo[1,2-a]imidazole derivatives and evaluating their cytotoxic effects on K562 leukemia cells. The results revealed that certain modifications at the 7-position significantly enhanced anticancer activity compared to unmodified compounds .
Case Study 2: Antimicrobial Screening
In a comprehensive evaluation by Gaikwad et al., several pyrrolo[1,2-a]imidazole derivatives were tested for antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted specific compounds that exhibited superior antibacterial activity compared to standard antibiotics like penicillin .
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrroloimidazole scaffold is structurally diverse, with variations in substituents, ring saturation, and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison:
Structural and Functional Analogues
Key Differences and Implications
- Substituent Effects: The methyl group in 3-methyl-pyrroloimidazolol enhances steric bulk and lipophilicity compared to the unsubstituted dihydro analogue (124.14 vs.
- Reactivity : Sulfonyl chloride derivatives (e.g., C₆H₇ClN₂O₂S) enable facile conjugation with amines or alcohols, making them valuable for bioconjugation or polymer chemistry .
- Pharmacological Potential: The 7a-phenyl derivative (C₁₂H₁₄N₂O) and 7-amine dihydrochloride (C₆H₁₁Cl₂N₃) are tailored for targeting protein interactions, such as Bcl-xL inhibition in cancer therapy .
Commercial Suppliers
| Compound | Supplier | Purity | Price (1g) | |
|---|---|---|---|---|
| 5H,6H,7H-Pyrrolo[1,2-a]imidazol-7-ol | CymitQuimica | ≥97% | €78.00 | |
| (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | Lab Suppliers | Not specified | ~€100–150 |
Biological Activity
3-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.
1. Synthesis and Structural Characteristics
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of pyrrole derivatives with acetylenic compounds. A common synthetic route includes the reaction of pyrrole with bromoacetylenes followed by intramolecular cyclization using cesium carbonate in dimethyl sulfoxide (DMSO) . The compound features a unique fused ring structure that contributes to its distinct chemical properties.
2.2 Antiviral Activity
Compounds related to the pyrrolo[1,2-a]imidazole class have been investigated for their antiviral properties. Some derivatives demonstrate inhibition of viral RNA synthesis by obstructing RNA polymerase II . This mechanism may be relevant for exploring the antiviral potential of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol.
2.3 Antioxidant Activity
The antioxidant capacity of heterocyclic compounds is often attributed to their ability to scavenge free radicals. Pyrrole-based compounds have shown promising results in antioxidant assays . The presence of hydroxyl groups in 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol may enhance its radical-scavenging ability.
The biological activity of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is thought to involve interactions with specific molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . This interaction can modulate enzyme activities or receptor functions, leading to various biological effects.
4. Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | Structure | Antimicrobial and anti-inflammatory properties reported |
| 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol | Structure | Potential anti-cancer activity due to apoptosis induction |
5. Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Antimicrobial Screening : A high-throughput screening identified several pyrrole derivatives with significant inhibition against M. tuberculosis and other pathogens .
- Antiviral Properties : Research on benzimidazole derivatives indicated effective inhibition against RNA viruses through interference with viral replication mechanisms .
Q & A
Q. What are the primary synthetic routes for 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation or cyclization reactions. A common method involves heating N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid at 100°C for 16 hours, achieving an 86.31% yield . Alternative routes may utilize cycloaddition or solvent-dependent protocols, as reviewed for pyrroloimidazole derivatives . Key variables affecting yield include temperature, solvent choice (e.g., formic acid vs. xylene in other imidazole syntheses), and reaction time .
Q. How is the structural characterization of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol performed?
Structural elucidation typically combines LC-MS for molecular weight confirmation (e.g., m/z 108.95 [MH+] via ES+ ) and X-ray crystallography for stereochemical details. For related pyrroloimidazoles, monoclinic crystal systems (space group P21/n) with defined unit cell parameters (a, b, c, β) have been reported, enabling precise bond-length and angle analysis .
Q. What are the challenges in purifying this compound, and what methods are recommended?
Purification often involves vacuum concentration followed by recrystallization or column chromatography. For example, after synthesis, the crude product is concentrated under vacuum and may be recrystallized from methanol or ethanol to remove byproducts . Solvent selection is critical due to the compound’s polarity and thermal stability.
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) predict the reactivity or bioactivity of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol?
Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates potential interactions with biological targets like enzymes or receptors. For analogous compounds, in silico studies have identified binding affinities to androgen receptors, suggesting applications in targeted degradation .
Q. What mechanistic insights explain contradictions in synthetic yields across literature reports?
Discrepancies in yield (e.g., 86% vs. lower yields in other cyclization reactions) may arise from differences in solvent polarity, catalyst presence, or intermediate stability. For instance, formic acid acts as both solvent and catalyst in one protocol , whereas xylene-based syntheses require longer reflux times and NaOH workup . Kinetic studies and reaction monitoring (e.g., via TLC or in situ IR) can clarify rate-limiting steps .
Q. How can reaction optimization be systematically approached for scaling up synthesis?
Use Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and solvent ratios. For example, a fractional factorial design could minimize trials while identifying critical parameters. Evidence from similar heterocycles suggests that microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating .
Q. What analytical techniques resolve stereochemical ambiguities in derivatives of this compound?
Chiral HPLC or NMR spectroscopy with chiral shift reagents can differentiate enantiomers. For crystallographically confirmed derivatives, NOESY correlations and X-ray diffraction provide absolute configuration assignments . LC-MS/MS is also employed to track stereospecific fragmentation patterns .
Methodological Guidance
Q. How to design a robust experimental framework for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Step 1: Synthesize derivatives with systematic substitutions (e.g., varying methyl groups or hydroxyl positions).
- Step 2: Characterize physicochemical properties (logP, solubility) using HPLC or shake-flask methods.
- Step 3: Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate results with computational descriptors (e.g., molecular polar surface area) .
Q. What strategies mitigate reproducibility issues in catalytic cyclization reactions?
- Use high-purity reagents and anhydrous solvents to prevent side reactions.
- Standardize equipment (e.g., oil bath vs. microwave reactors) and monitor reaction progress via real-time analytics (e.g., LC-MS) .
- Report detailed procedural parameters (e.g., stirring rate, heating gradient) to enhance cross-lab reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
